molecular formula C8H4F3NO3 B596601 4-Nitro-3-(trifluoromethyl)benzaldehyde CAS No. 101066-57-3

4-Nitro-3-(trifluoromethyl)benzaldehyde

Cat. No. B596601
CAS RN: 101066-57-3
M. Wt: 219.119
InChI Key: QLLHNXOKFCMSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is a member of benzaldehydes .


Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde involves several steps. A general procedure involves charging a dried reaction tube with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .


Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)benzaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . It contains a total of 19 bonds; 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

4-Nitro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 219.12 . The physical and chemical properties of this compound may vary depending on the conditions and the purity of the sample.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Nitro-3-(trifluoromethyl)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines . These compounds are widely used in medicinal chemistry due to their diverse biological activities.

Pharmaceutical Applications

This compound is also used in the synthesis of pharmaceuticals . For instance, it can be used in the production of anti-cancer drugs and antibiotics. The trifluoromethyl group in the compound can enhance the drug’s metabolic stability and bioavailability.

Kinetic Studies

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It can help researchers understand the reaction mechanisms and optimize the synthesis process.

Wittig Reaction

This compound is also used in the study of the Wittig reaction , a popular method for the synthesis of alkenes from aldehydes or ketones. The nitro group in the compound can act as an electron-withdrawing group, facilitating the reaction.

Safety and Hazards

4-Nitro-3-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is known to be a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the wittig reaction .

Biochemical Pathways

Given its use in the synthesis of alcohols and the wittig reaction, it may be involved in pathways related to these chemical processes .

Action Environment

The action of 4-Nitro-3-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLHNXOKFCMSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710897
Record name 4-Nitro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)benzaldehyde

CAS RN

101066-57-3
Record name 4-Nitro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.